molecular formula C22H23N3O3S2 B2966544 N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide CAS No. 300814-89-5

N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide

Cat. No. B2966544
CAS RN: 300814-89-5
M. Wt: 441.56
InChI Key: HOCQBBFSEOFONT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of acetamides, arylureas, and 1,3,4-oxa(thia)diazole derivatives, demonstrating pharmacological properties such as anti-inflammatory and analgesic activities. These outcomes hint at the potential for designing compounds with specific therapeutic effects, leveraging the structural components akin to the chemical compound G. Mazzone et al., 1987.

Antimicrobial Applications

Several studies have synthesized novel derivatives to assess antimicrobial activities. For instance, thiazolidin-4-one derivatives have been explored for their antibacterial and antifungal properties against various pathogens, suggesting the utility of such compounds in developing new antimicrobial agents B. A. Baviskar et al., 2013.

Anticonvulsant Properties

Research into azoles incorporating sulfonamide moiety has identified compounds with significant anticonvulsant activities, offering a pathway for the development of new therapeutic agents for managing seizure disorders A. A. Farag et al., 2012.

Anticancer Potential

The novel synthesis approaches for compounds featuring pyrazoline with 1,3,4-thiadiazole and dichloroacetic acid moieties have demonstrated anticancer activities, indicating the promise of such chemical structures in cancer therapy I. Yushyn et al., 2022.

Enzyme Inhibitory Actions

Compounds related to the initial chemical structure have been synthesized and evaluated for their enzyme inhibitory activities, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase inhibition. Such studies provide insights into the development of enzyme inhibitors that could be applied in treating various disorders N. Virk et al., 2018.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-12-25-21(27)19-16-6-4-5-7-17(16)30-20(19)24-22(25)29-13-18(26)23-14-8-10-15(28-2)11-9-14/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCQBBFSEOFONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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